Brassinin

概要

説明

ブラシニンは、キャベツ、ブロッコリー、カブなどのアブラナ科野菜に由来するインドール系植物アレキシンです。 植物の病原菌に対する防御機構における役割で知られており、抗がん、抗炎症、抗メラニン生成作用など、潜在的な治療効果が注目されています .

準備方法

合成経路と反応条件

ブラシニンは様々な方法で合成できます。 一般的なアプローチの1つは、インドール-3-カルボアルデヒドとチオ尿素を水酸化ナトリウムなどの塩基の存在下で反応させて、目的の生成物を生成する反応です . この反応は通常、穏やかな条件下で、温度は室温付近からわずかに高温に維持されます。

工業的製造方法

ブラシニンの工業的製造には、アブラナ科野菜からの抽出とそれに続く精製工程が含まれる場合があります。 天然抽出による収量が少ないことと再現性が低いことから、大規模生産には合成法が好まれることが多いです .

化学反応解析

反応の種類

ブラシニンは、酸化、還元、置換など、様々な化学反応を起こします。 例えば、酸化すると、スピロオキシンドール構造を持つシクロブラシニンが生成されます .

一般的な試薬と条件

酸化: ブラシニンは、シトクロムP450酵素を用いて酸化してシクロブラシニンを生成できます.

還元: 還元反応には、水素化ホウ素ナトリウムなどの還元剤を使用する場合があります。

置換: 置換反応はインドール環で起こり、多くの場合、ハロゲン化剤やその他の求電子剤を用いて行われます。

主な生成物

化学反応の分析

Types of Reactions

Brassinin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form cyclothis compound, a compound with a spirooxindole structure .

Common Reagents and Conditions

Oxidation: This compound can be oxidized using cytochrome P450 enzymes to form cyclothis compound.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the indole ring, often using halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include cyclothis compound and various substituted indole derivatives .

科学的研究の応用

Anti-Cancer Properties

Brassinin exhibits potent anti-cancer effects across multiple tumor types. Research has demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis through various mechanisms.

Case Studies

- A study documented that this compound significantly inhibited tumor growth and angiogenesis in vivo, demonstrating its potential as a therapeutic agent for cancer treatment .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- In vitro experiments have shown that this compound can reduce the levels of inflammatory cytokines and mediators by up to 90% in macrophage cell lines .

Melanogenesis Inhibition

Recent studies have explored this compound's role in inhibiting melanogenesis, which is crucial for developing treatments for hyperpigmentation disorders.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed important insights into enhancing its efficacy as a therapeutic agent.

Key Findings

- Modifications to the dithiocarbamate moiety significantly affect the inhibitory potency against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immunosuppression .

- The indole ring is not essential for IDO inhibition; thus, novel analogs can be developed with improved potency .

Summary Table of Applications

作用機序

ブラシニンは、様々な分子メカニズムを通じて効果を発揮します:

類似化合物との比較

ブラシニンは、植物アレキシンと潜在的な治療薬の両方の役割を果たす点で独特です。類似の化合物には以下のようなものがあります:

スピロブラシニン: ブラシニンの硫黄含有スピロオキシンドール誘導体で、類似の生物活性を持っています.

ブラシノステロイド: ブラシニンと構造的に類似した別の植物ホルモン群ですが、主に植物の成長と発達に関与しています.

インドール-3-カルビノール: 同じアブラナ科野菜に由来する化合物で、抗がん作用が知られていますが、作用機序が異なります。

ブラシニンは、幅広い生物活性と潜在的な治療用途を持つことから、科学研究と産業応用の両方において注目すべき化合物です。

生物活性

Brassinin is a phytoalexin predominantly found in the Brassicaceae family, particularly in cruciferous vegetables such as cabbage. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

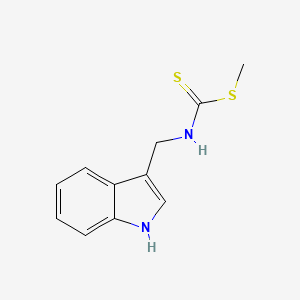

Chemical Structure and Properties

This compound is a member of the indole alkaloid family and exhibits a unique chemical structure that contributes to its biological activity. The basic structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 256.30 g/mol

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. In a study examining its effect on melanogenesis, this compound demonstrated a concentration-dependent increase in antioxidant capacity when tested using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound at concentrations ranging from 1–50 µM effectively elevated antioxidant levels in vitro .

Anti-Melanogenic Effects

This compound's ability to inhibit melanogenesis was investigated through both cell-free and cellular assays. In B16F10 melanoma cells treated with α-MSH (a melanogenesis inducer), this compound pretreatment resulted in:

- Reduction of Melanin Accumulation : this compound significantly decreased melanin content by approximately 180% compared to control groups.

- Inhibition of Tyrosinase Activity : It reduced cellular tyrosinase activity, which is crucial for melanin production .

- Gene Expression Modulation : qPCR analysis revealed that this compound lowered the mRNA levels of tyrosinase and other melanogenic genes (TRP-1 and TRP-2), indicating a regulatory effect on melanogenesis at the transcriptional level.

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating key signaling pathways. Research indicates that it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway while activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in lipopolysaccharide-stimulated macrophages . This dual action suggests a potential for this compound in managing inflammatory diseases.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. Notably:

- Hepatic Carcinoma : In HepG2 and C3A liver cancer cells, this compound induced apoptosis through activation of caspases, as evidenced by Western blot analysis showing increased levels of cleaved caspases and PARP .

- Inhibition of Proliferation : Studies have shown that this compound effectively suppresses cell proliferation in multiple cancer types by interfering with critical signaling pathways such as STAT3 .

Antifungal Activity

This compound also exhibits antifungal properties. A study confirmed its effectiveness against various fungal pathogens, highlighting its role as a natural defense mechanism in plants . The compound's antifungal activity was observed through in vitro assays against Alternaria species, demonstrating its potential application in agriculture.

Data Summary

Case Study 1: Melanogenesis Inhibition

In vitro studies using B16F10 melanoma cells demonstrated that this compound treatment reduced melanin production significantly when compared to untreated controls. The study emphasized this compound's potential as a natural skin-whitening agent due to its ability to inhibit tyrosinase activity.

Case Study 2: Hepatic Carcinoma

Research involving HepG2 liver cancer cells showed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. The treatment led to significant increases in cleaved caspases, indicating effective induction of programmed cell death.

特性

IUPAC Name |

methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKQWFZDEDFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909714 | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105748-59-2 | |

| Record name | Brassinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRASSININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 133 °C | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Brassinin has been shown to exhibit anticancer activity through various mechanisms, including:

- Inducing Apoptosis: this compound can trigger apoptosis (programmed cell death) in various cancer cell lines, including prostate [], liver [], colon [, ], and leukemia cells []. It can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, activate caspases, and promote DNA fragmentation and chromatin condensation.

- Inhibiting Angiogenesis: Studies have shown that this compound can inhibit angiogenesis (formation of new blood vessels) in triple-negative breast cancer (TNBC) models []. It preferentially targets endothelial cells and promotes the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1), leading to the downregulation of pro-angiogenic signaling pathways.

- Modulating Cell Cycle Progression: this compound has been reported to induce cell cycle arrest in various cancer cells. For instance, it can cause G1 phase arrest in human colon cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway and increasing the expression of cell cycle inhibitors p21 and p27 []. In other studies, this compound increased the population of cells in the G2/M phase in colorectal cancer Caco2 cells [].

- Inhibiting Indoleamine 2,3-dioxygenase (IDO): this compound has been identified as an inhibitor of IDO [, ], an enzyme involved in tumor immune escape. By inhibiting IDO, this compound could potentially enhance anti-tumor immune responses.

ANone: this compound (chemical name: 3-(S-methyldithiocarbamoyl)aminomethyl indole) is an indole phytoalexin. Its structural characteristics are:

ANone: Some plant pathogenic fungi, such as Leptosphaeria maculans and Alternaria brassicicola, have evolved mechanisms to detoxify this compound, enabling them to infect cruciferous plants.

- This compound Oxidase: L. maculans produces this compound oxidase, an enzyme that catalyzes the detoxification of this compound by converting it to indole-3-carboxaldehyde and S-methyl dithiocarbamate [, ].

- This compound Hydrolases: Both L. maculans and A. brassicicola produce this compound hydrolases, enzymes that detoxify this compound via hydrolysis of its dithiocarbamate group to indolyl-3-methanamine [].

ANone: Several structure-activity relationship (SAR) studies have investigated the impact of modifications to the this compound scaffold on its biological activity.

- Dithiocarbamate Moiety: This group appears to be crucial for IDO inhibitory activity and may interact with the heme iron of the enzyme [].

- Indole Ring: Interestingly, an indole ring is not essential for IDO inhibition, as some derivatives lacking this moiety retain activity [].

- S-methyl Group: Substituting the S-methyl group with larger aromatic groups has yielded more potent IDO inhibitors compared to this compound [].

ANone: Based on preclinical research, this compound holds potential as:

- A Combinatorial Treatment Option: this compound has shown synergistic effects when combined with other anticancer drugs, such as imatinib in colon cancer cells [].

A: Yes, fungi such as L. maculans and A. brassicicola can detoxify this compound through the action of specific enzymes, as previously discussed [, , ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome fungal resistance to this phytoalexin.

ANone: this compound biosynthesis in cruciferous plants is closely linked to the glucosinolate pathway. Key enzymes involved in its biosynthesis include:

- SUR1: A carbon-sulfur lyase that processes cysteine-isothiocyanate conjugates [].

- DTCMT: An S-methyltransferase that methylates the resulting dithiocarbamate to form this compound [].

- BABG: A β-glucosidase that acts as a myrosinase and is potentially a determinant of phytoalexin synthesis from indole glucosinolate [].

ANone: Yes, in vivo studies have demonstrated this compound's anticancer potential.

- Triple-negative breast cancer (TNBC): Intraperitoneal injection of this compound reduced tumor size, microvessel density, and tumor microvessel perfusion in a TNBC mouse model [].

- Synergistic effects with chemotherapy: Studies have shown that combining this compound with chemotherapy enhances tumor regression in mouse models [].

ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify this compound in plant extracts and biological samples [, , ].

- Mass Spectrometry (MS): MS techniques, including ESI-IT-MS n , MALDI-ToF/ToF, and ESI-Q/ToF, are used to elucidate the fragmentation patterns and confirm the structures of this compound and its derivatives [, ].

- Spectroscopic Methods: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to determine the chemical structures of this compound and its metabolites [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。